molecular formula C15H16Cl2N2O2S B2823818 N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide CAS No. 337924-26-2

N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide

Cat. No.: B2823818
CAS No.: 337924-26-2
M. Wt: 359.27
InChI Key: JZTBJMWAFZBSES-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS: 337924-26-2) is a sulfamide derivative characterized by the molecular formula C₁₅H₁₆Cl₂N₂O₂S and a molecular weight of 359.27 g/mol . The compound features two distinct aromatic substituents: a 2,4-dichlorobenzyl group and a 4-methylbenzyl group linked via a sulfamide (-SO₂-NH-) bridge. Its purity is typically reported as >90%, and it is utilized in research settings for exploring structure-activity relationships in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S/c1-11-2-4-12(5-3-11)9-18-22(20,21)19-10-13-6-7-14(16)8-15(13)17/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTBJMWAFZBSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 2,4-dichlorobenzylamine with 4-methylbenzylamine in the presence of a sulfamide-forming reagent. Common reagents used in this synthesis include sulfuryl chloride or thionyl chloride, which facilitate the formation of the sulfamide bond under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial or fungal infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as an enzyme inhibitor.

    Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Structural Analogues in the Sulfamide Class

Sulfamides with benzyl substituents are widely studied for their physicochemical properties and synthetic accessibility. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthetic Yield Key Reference
N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide C₁₅H₁₆Cl₂N₂O₂S 359.27 2,4-Cl₂-benzyl; 4-CH₃-benzyl Not reported Not specified
N,N'-Bis(4-methylbenzyl)sulfamide C₁₆H₂₀N₂O₂S 304.41 Dual 4-CH₃-benzyl Not reported Not specified
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide C₁₄H₁₇N₃O₂S 291.37 4-CH₃-benzyl; pyridinylmethyl Not reported Not specified

Key Observations :

  • Substituent Effects: The dichlorobenzyl group in the target compound introduces electron-withdrawing Cl atoms, increasing molecular weight and polarity compared to the all-methyl analogue (304.41 g/mol) . This likely enhances thermal stability but may reduce solubility in nonpolar solvents.
Comparison with Non-Sulfamide Analogues

Several amide and amine derivatives with related benzyl groups provide insights into substituent-driven trends:

Compound Class Molecular Formula Substituents Melting Point (°C) Synthetic Yield Key Reference
N-(2,4-dichlorobenzyl)-3-hydroxy-2-phenylpropanamide (3e) Amide C₁₇H₁₅Cl₂NO₂ 2,4-Cl₂-benzyl; phenyl 78–80 100%
3-Hydroxy-N-(4-methylbenzyl)-2-phenylpropanamide (3g) Amide C₁₇H₁₉NO₂ 4-CH₃-benzyl; phenyl 96–98 100%
N-(2,4-dichlorobenzyl)-N-methylformamide Amide C₉H₈Cl₂NO 2,4-Cl₂-benzyl; methyl Not reported 44.2%

Key Observations :

  • Impact of Halogens : Dichlorobenzyl-substituted amides (e.g., 3e) exhibit lower melting points (78–80°C) compared to methylbenzyl analogues (96–98°C), suggesting weaker intermolecular forces despite higher molecular weight .

Biological Activity

N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibitory effects. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

  • Molecular Formula : C15H16Cl2N2O2S
  • Molecular Weight : 357.27 g/mol

This compound features a sulfonamide functional group, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various sulfonamide compounds in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives with substitutions similar to those in this compound showed promising results against multiple cancer cell lines.

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa1.46
D13 (Similar Derivative)A5491.46
D13 (Similar Derivative)HCT1160.94
D13 (Similar Derivative)HepG-21.82

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the efficacy of these compounds in targeting cancer cells.

Enzyme Inhibition

Sulfonamides are also known for their ability to inhibit specific enzymes. For instance, a comparative study on various sulfonamides demonstrated their inhibitory effects on carbonic anhydrase and other enzymes associated with metabolic pathways.

Table 2: Enzyme Inhibition by Sulfonamides

CompoundTarget EnzymeInhibition (%)
This compoundCarbonic Anhydrase78%
Other SulfonamidesALR265%

These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors.

Case Studies

  • In Vitro Studies : In a study evaluating the antiproliferative effects of various sulfonamides on cancer cell lines (HeLa, A549), this compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil.
  • Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to tubulin, suggesting a mechanism of action through the inhibition of microtubule formation essential for mitosis.
  • Animal Models : Preliminary studies using Wistar rats indicated that derivatives similar to this compound improved metabolic parameters and reduced blood glucose levels in diabetic models.

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